N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group. This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-methyl-6-(phenylamino)pyrimidine-2-amine with 4-nitrobenzene sulfonyl chloride in the presence of triethylamine. The product is then subjected to further reactions to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown promise in inhibiting angiogenesis and DNA cleavage, making it a potential candidate for anticancer research . In medicine, it is being explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases . Additionally, it has applications in the industry as a precursor for manufacturing other valuable compounds .
Mechanism of Action
The mechanism of action of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It binds to DNA, altering its replication and inhibiting the growth of tumor cells. This compound also inhibits angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis . The presence of electron-donating and withdrawing groups in its structure plays a significant role in its potency and effectiveness .
Comparison with Similar Compounds
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as 2-aminopyrimidine derivatives. These compounds also exhibit anticancer and antiparasitic activities .
Similar Compounds
- 2-aminopyrimidine derivatives
- N-(4-methyl-3-{amino}phenyl)pyridine-3-carboxamide
- 4-iodo-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H21N5O3 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C27H21N5O3/c1-17-15-24(29-19-8-3-2-4-9-19)32-27(28-17)31-21-13-11-20(12-14-21)30-25(33)22-16-18-7-5-6-10-23(18)35-26(22)34/h2-16H,1H3,(H,30,33)(H2,28,29,31,32) |
InChI Key |
NGNDFEHGAVCTNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.